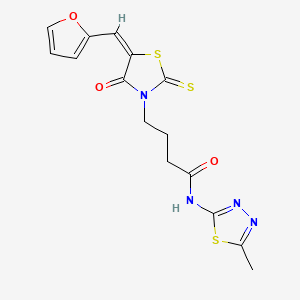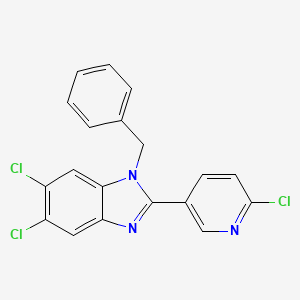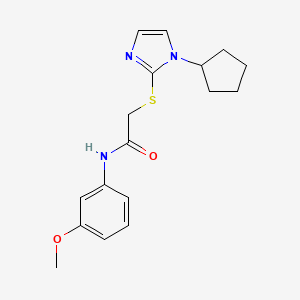
5-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research for its mechanism of action, biochemical and physiological effects, and future directions.
科学的研究の応用
Pharmaceutical Applications : A patent analysis revealed that compounds like azetidine, which include structures similar to the chemical , are useful as alpha-subtype selective 5-HT-1D receptor agonists. These compounds have potential applications in migraine treatment with fewer side effects. This class of compounds, including 5-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole, may hold similar therapeutic significance (Habernickel, 2001).
Antibacterial and Antifungal Applications : Sulfone derivatives containing 1,3,4-oxadiazole moieties, closely related to the chemical , have shown good antibacterial activities against pathogens like Xanthomonas oryzae. These compounds are also effective in enhancing plant resistance against bacterial infections, indicating their potential in agricultural applications (Shi et al., 2015).
Photochemical Applications : The photochemical reaction of 1,3,4-oxadiazoles with furan has been studied, indicating potential applications in the field of synthetic chemistry and photochemistry. These reactions can lead to novel compounds with unique properties (Tsuge, Oe, & Tashiro, 1973).
Antimicrobial Agent Development : Azole derivatives, which are structurally related to 5-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole, have been synthesized and tested for antimicrobial activities. These compounds have shown potential as antimicrobial agents, which can be crucial in the development of new drugs (Başoğlu et al., 2013).
Anticancer Applications : The development of fluorescent probes based on 3-(furan-2-yl)-N-aryl 5-amino-pyrazoles, which are structurally similar to the chemical of interest, for labeling COX-1 in live ovarian cancer cells. This indicates potential applications in cancer diagnosis and treatment (Kaur, Bhardwaj, & Wuest, 2021).
特性
IUPAC Name |
5-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]-3-(furan-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O4S/c16-11-4-1-2-6-13(11)24(20,21)19-8-10(9-19)15-17-14(18-23-15)12-5-3-7-22-12/h1-7,10H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCCBOGWODQQCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2F)C3=NC(=NO3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate](/img/structure/B2377442.png)


![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2377446.png)
amino}cyclobutan-1-ol](/img/structure/B2377449.png)





![(Z)-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2377460.png)


